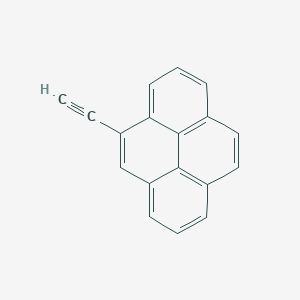
4-Ethynylpyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10. It is a derivative of pyrene, characterized by the presence of an ethynyl group at the fourth position of the pyrene ring. This compound is known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyrene typically involves the conversion of 4-bromopyrene to this compound through a series of reactions. One common method includes the treatment of 4-bromopyrene with n-butyllithium, followed by the addition of ethylene oxide to yield the corresponding 4-alkylpyrene. This intermediate is then subjected to a Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Ethynylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene-4-ethanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include pyrene-4-carboxylic acid, pyrene-4-ethanol, and various substituted pyrenes .
科学研究应用
4-Ethynylpyrene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Ethynylpyrene involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to participate in energy transfer processes, making it useful in various photochemical applications .
相似化合物的比较
- 1-Ethynylpyrene
- 1-Propynylpyrene
- 4-Propynylpyrene
Comparison: 4-Ethynylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties compared to its analogs. For instance, while 1-ethynylpyrene and 1-propynylpyrene also exhibit interesting properties, the position of the ethynyl group in this compound allows for different interactions and applications .
属性
CAS 编号 |
185506-23-4 |
|---|---|
分子式 |
C18H10 |
分子量 |
226.3 g/mol |
IUPAC 名称 |
4-ethynylpyrene |
InChI |
InChI=1S/C18H10/c1-2-12-11-15-7-3-5-13-9-10-14-6-4-8-16(12)18(14)17(13)15/h1,3-11H |
InChI 键 |
MWCIWTVUVKVTQG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


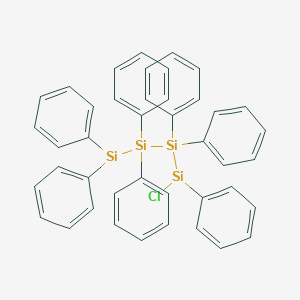
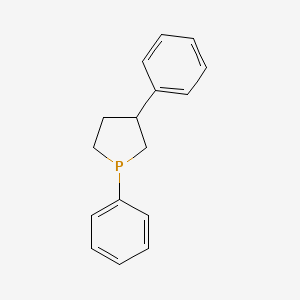
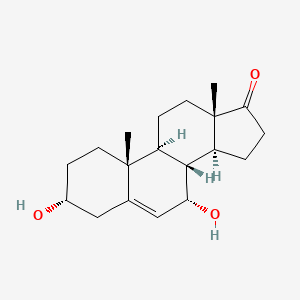
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
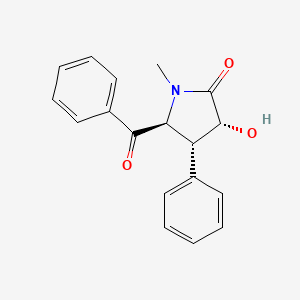
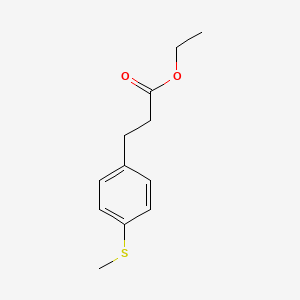
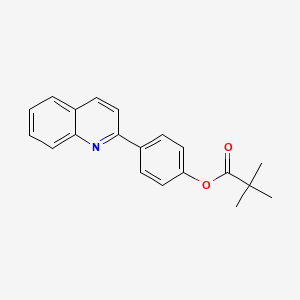
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)
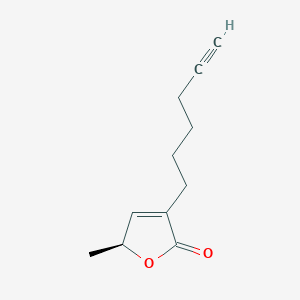
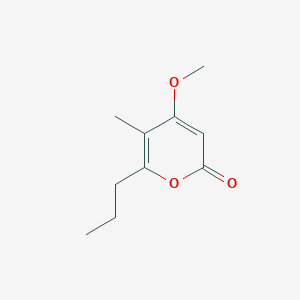
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
